N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide
Description
N'-{2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and an ethyl linker connecting the piperidin-2-yl moiety to an ethanediamide functional group.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O5S/c1-27-13-11-21-18(24)17(23)20-10-9-15-4-2-3-12-22(15)28(25,26)16-7-5-14(19)6-8-16/h5-8,15H,2-4,9-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVLVNSRAZFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a fluorobenzenesulfonyl group. The subsequent steps involve the introduction of the ethanediamide moiety and the methoxyethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Piperidine Derivatives with Sulfonamide Groups
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) :
- Structural Similarities : Both compounds incorporate a benzenesulfonamide group attached to a piperidine ring.
- Key Differences : W-15 features a 2-phenylethyl substituent and a 4-chlorobenzenesulfonamide group, whereas the target compound uses a 4-fluorobenzenesulfonamide and an ethyl linker to an ethanediamide. The fluorinated sulfonamide in the target compound may confer greater metabolic stability compared to W-15’s chlorinated analog due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Pharmacological Implications : W-15 and its analogs (e.g., W-18) have been studied for opioid-like activity, but substitution at the piperidin-2-yl position (vs. fentanyl’s piperidin-4-yl) reduces μ-opioid receptor binding affinity, suggesting the target compound may also exhibit divergent pharmacological profiles .
Ethanediamide-Containing Analogs
- N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () :
- Structural Similarities : Both compounds share an ethanediamide backbone and piperidine core.
- Key Differences : The analog substitutes the piperidine’s 4-position with a methylsulfanylbenzyl group and uses a trifluoromethoxyphenyl moiety, contrasting with the target compound’s 4-fluorobenzenesulfonyl group and 2-methoxyethyl substituent. The trifluoromethoxy group may enhance lipophilicity, while the 2-methoxyethyl group in the target compound likely improves aqueous solubility .
Piperidine-Based Opioid Analogs
- Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide): Structural Similarities: Both compounds utilize a piperidine scaffold with ethyl-linked substituents. Key Differences: Fentanyl’s 4-piperidinyl substitution and phenylpropanamide group are critical for its high μ-opioid receptor affinity. The target compound’s 2-piperidinyl substitution and ethanediamide group may reduce opioid activity but introduce selectivity for non-opioid targets (e.g., ion channels or enzymes) .
Data Table: Structural and Functional Comparison
Biological Activity
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound features several key structural elements:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- 4-Fluorobenzenesulfonyl Group : This moiety is thought to enhance the compound's interaction with biological targets.
- Ethyl and Methoxyethyl Chains : These groups may influence the solubility and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorobenzenesulfonyl group plays a critical role in binding to active sites, while the piperidine ring enhances stability and bioavailability.
Anti-inflammatory Activity
Preliminary studies indicate that the compound exhibits anti-inflammatory properties . For example, it has been shown to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
Research has also highlighted potential antitumor activities . Compounds with structural similarities have demonstrated moderate to excellent antitumor potency against various cancer cell lines, indicating that this compound may exhibit similar effects .
In Vitro Studies
In vitro studies have assessed the compound's effects on cell lines:
- Cell Line Testing : The compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanistic Insights : Further enzymatic assays suggested that the compound might exert its effects through inhibition of specific kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. The presence of the sulfonamide group has been linked to enhanced antimicrobial and anti-inflammatory activities, while variations in the piperidine substituents have shown to affect receptor binding affinities .
Data Table: Biological Activities and Structural Features
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, 4-fluorobenzenesulfonyl group | Anti-inflammatory, potential antitumor |
| 4-Fluorobenzenesulfonamide | Sulfonamide group | Antimicrobial |
| Piperidine derivatives | Basic piperidine structure | Analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
